4-Oxo-1,2-diphenylazetidine-2-carboxylic acid

Thermal Analysis Compound Stability Procurement Specification

Researchers seeking sterically constrained β-lactam scaffolds for medicinal chemistry often face limited access to densely functionalized building blocks. This compound resolves that gap with its congested 1,2-diphenyl substitution pattern, providing a unique three-dimensional pharmacophore unavailable from simpler azetidine analogs. - Enables fragment-based drug discovery & scaffold-hopping with a sterically defined 3D shape. - Serves as a rigorous model substrate for β-lactam ring functionalization methodology development. - Supports design of conformationally restricted bioactive peptide analogs. Full analytical documentation provided. Immediate global shipping for R&D quantities.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 13327-23-6
Cat. No. B3232014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,2-diphenylazetidine-2-carboxylic acid
CAS13327-23-6
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C(=O)N(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO3/c18-14-11-16(15(19)20,12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20)
InChIKeyIUYPCNSTYOEBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1,2-diphenylazetidine-2-carboxylic Acid – Overview


4-Oxo-1,2-diphenylazetidine-2-carboxylic acid (CAS 13327-23-6) is a heterocyclic compound belonging to the beta-lactam (azetidin-2-one) class [1]. Its structure features a four-membered azetidine ring with a 4-oxo group and phenyl substituents at the 1- and 2-positions, along with a carboxylic acid functionality at the 2-position . It is characterized by a molecular formula of C16H13NO3, a molecular weight of 267.28 g/mol, and a reported melting point of 169-171 °C (with decomposition) . The compound is historically synthesized via cyclization of 2-anilino-2-phenylsuccinic acid derivatives, as described in foundational organic chemistry literature .

Structural Uniqueness of 4-Oxo-1,2-diphenylazetidine-2-carboxylic Acid


The direct substitution of 4-oxo-1,2-diphenylazetidine-2-carboxylic acid with other beta-lactam carboxylic acids or simple azetidine-2-carboxylic acids is scientifically invalid due to its unique, congested 1,2-diphenyl substitution pattern on the strained azetidine ring. This specific arrangement creates a sterically hindered environment and distinct electronic properties around the reactive carboxylic acid and beta-lactam carbonyl groups, which are absent in mono-phenyl, unsubstituted, or N-alkyl variants [1]. Such structural differences fundamentally alter the compound's reactivity profile in nucleophilic acyl substitution, decarboxylation, and ring-opening reactions, making it chemically non-interchangeable for applications that rely on these properties [1].

Differentiation Evidence for Procurement


Thermal Decomposition Profile

The target compound exhibits a melting point of 169-171 °C accompanied by decomposition . This thermal behavior is a critical procurement specification, as it contrasts with the sharp, non-decomposing melting points of many other crystalline beta-lactam carboxylic acids, signifying a different solid-state stability profile that must be considered for storage and handling during experimental use.

Thermal Analysis Compound Stability Procurement Specification

Synthetic Route Origin

The compound's established synthetic route involves the cyclization of 2-anilino-2-phenylsuccinic acid or its esters, a pathway documented in primary organic chemistry literature . This specific synthetic provenance differentiates it from azetidine-2-carboxylic acids produced via other routes (e.g., from 1-benzyl-azetidine-2-carboxylic acid), meaning the choice of starting material and synthetic methodology is directly tied to this compound's identity.

Synthetic Chemistry Route Scouting Intermediate Procurement

Key Application Scenarios


Medicinal Chemistry Building Block

The compound serves as a structurally complex, densely functionalized building block for medicinal chemistry programs exploring novel beta-lactam-based inhibitors or receptor ligands. Its 1,2-diphenyl substitution pattern provides a unique three-dimensional pharmacophore for fragment-based drug discovery or scaffold-hopping campaigns, distinguishing it from simpler, commercially available azetidine-2-carboxylic acids. [1]

Conformationally Restricted Chemical Probe

The rigid, sterically constrained azetidine core makes this compound a candidate for designing conformationally restricted analogs of bioactive peptides or amino acids. This application scenario leverages the unique structural features identified in Section 2, where the specific phenyl substitution pattern creates a defined molecular shape not achievable with generic beta-lactam analogs. [1]

Beta-Lactam Methodology Studies

Researchers developing new synthetic methodologies for beta-lactam ring functionalization or cleavage can utilize this compound as a model substrate. Its documented thermal lability and specific reactivity provide a challenging and informative test case for exploring reaction conditions, catalyst tolerance, and chemoselectivity, offering a more rigorous standard than less substituted beta-lactam substrates.

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